![molecular formula C9H12O3 B13603292 rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid](/img/structure/B13603292.png)
rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid: is a bicyclic compound with a unique structure that includes a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid typically involves the use of bicyclic ketones as starting materials. One common method involves the oxidation of bicyclo[2.2.1]heptane derivatives under controlled conditions to introduce the ketone functionality. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- rac-(1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,2R,4R)-5-oxobicyclo[2.2.1]heptane-2-carboxylic acid
- rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid
Comparison: rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid is unique due to its specific ketone placement and the resulting chemical reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C9H12O3 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2-[(1S,2S,4S)-6-oxo-2-bicyclo[2.2.1]heptanyl]acetic acid |
InChI |
InChI=1S/C9H12O3/c10-8-3-5-1-6(4-9(11)12)7(8)2-5/h5-7H,1-4H2,(H,11,12)/t5-,6-,7-/m0/s1 |
Clave InChI |
MHONEYJIHNNHMS-ACZMJKKPSA-N |
SMILES isomérico |
C1[C@H]2C[C@@H]([C@@H]1CC(=O)O)C(=O)C2 |
SMILES canónico |
C1C2CC(C1CC(=O)O)C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


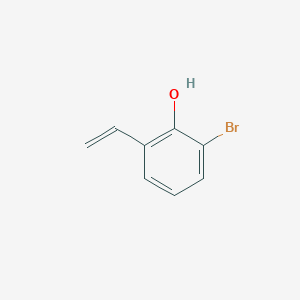

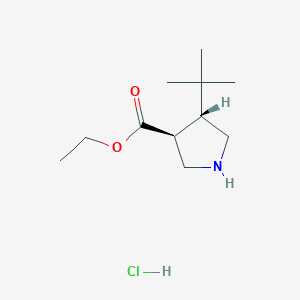
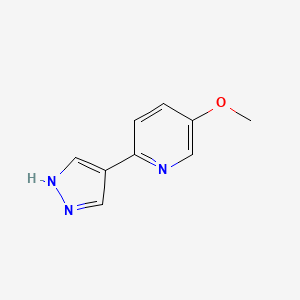

![3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)

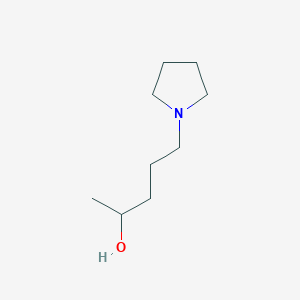
![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)

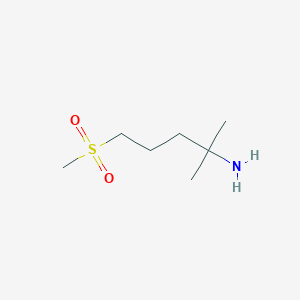
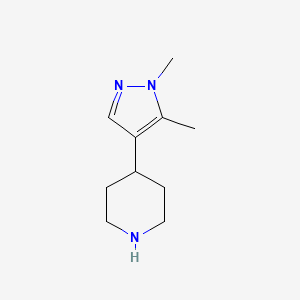

![{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine](/img/structure/B13603306.png)
